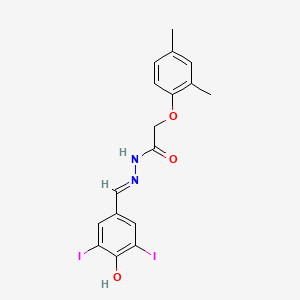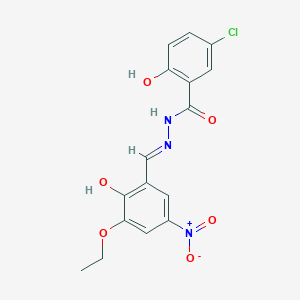
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide, also known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as cancer research, drug discovery, and neuroscience.
作用機序
The mechanism of action of 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to inhibit angiogenesis by reducing the expression of VEGF and other angiogenic factors. In addition, 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It has also been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from oxidative stress and inflammation. However, 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has some limitations for lab experiments. It has low solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide is not fully understood, which may limit its potential applications in drug discovery.
将来の方向性
There are several future directions for the study of 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more effective drugs that target specific enzymes and proteins involved in cancer growth and neurodegeneration. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide in vivo. This may provide valuable information on its bioavailability, metabolism, and toxicity. Finally, 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide may be studied in combination with other drugs to enhance its therapeutic effects and reduce its limitations.
合成法
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide can be synthesized by reacting 2-(2,4-dimethylphenoxy)acetic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then reacted with 4-hydroxy-3,5-diiodobenzaldehyde to form 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide. This synthesis method has been optimized to produce high yields of pure 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide.
科学的研究の応用
2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 2-(2,4-dimethylphenoxy)-N'-(4-hydroxy-3,5-diiodobenzylidene)acetohydrazide has been studied for its potential use in drug discovery as a lead compound for the development of new drugs.
特性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2N2O3/c1-10-3-4-15(11(2)5-10)24-9-16(22)21-20-8-12-6-13(18)17(23)14(19)7-12/h3-8,23H,9H2,1-2H3,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJJPRRQVTDOY-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)I)O)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)I)O)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-7-(4-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6074570.png)
![N-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)-N'-(3-methylphenyl)urea](/img/structure/B6074571.png)
![(3-fluorobenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6074581.png)
![2-mercapto-6-methyl-5-phenyl-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6074589.png)
![3-hydroxy-3-[(isopropylamino)methyl]-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6074590.png)

![2-{1-(2-fluorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6074619.png)
![ethyl (3,5-dimethyl-4-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B6074622.png)
![3-(5-bromo-2-furyl)-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6074630.png)
![7-methyl-2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6074634.png)
![2-(1H-imidazol-2-ylmethyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6074636.png)
![5-[(4-chloro-2-nitrophenoxy)methyl]-N-(2-ethoxyphenyl)-2-furamide](/img/structure/B6074652.png)
![2-amino-7-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074658.png)
